molecular formula C18H16ClN5O2S B2753133 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 897620-83-6

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2753133
CAS No.: 897620-83-6
M. Wt: 401.87
InChI Key: JIRKXLCMBXAGSO-UHFFFAOYSA-N
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Description

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound with a molecular formula of C19H17ClN4O2S and a molecular weight of 432.9 g/mol. This molecule features a hybrid structure incorporating a thiazole ring, a 4-chlorophenyl group, and a pyridinylmethyl moiety, making it a compound of significant interest in medicinal and agrochemical research. The core structure of this compound, particularly the thiazole ring, is a recognized pharmacophore in medicinal chemistry. Thiazole and acetamide derivatives are frequently investigated for their diverse biological activities. While specific bioactivity data for this exact compound is not fully established in the current literature, its structural analogs have demonstrated notable antifungal properties. For instance, related molecules containing a 4-arylthiazol-2-amine subunit have shown high efficacy against agricultural pathogens like Botrytis cinerea , suggesting potential application in the development of novel fungicidal agents . Furthermore, the presence of the ureido linkage and chlorophenyl group is common in compounds screened for various pharmacological activities, positioning this chemical as a valuable scaffold for constructing new molecules in drug discovery programs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a key intermediate or a novel chemical entity in their investigations into structure-activity relationships (SAR), agrochemical development, and cellular signaling pathways.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-12-4-6-13(7-5-12)22-17(26)24-18-23-15(11-27-18)9-16(25)21-10-14-3-1-2-8-20-14/h1-8,11H,9-10H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRKXLCMBXAGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Urea Linkage Formation: The urea linkage is formed by reacting 4-chloroaniline with an isocyanate derivative to yield the 4-chlorophenylurea intermediate.

    Coupling Reactions: The thiazole and urea intermediates are then coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, possess significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. For instance, compounds similar to this have been studied for their ability to inhibit protein kinases involved in cell proliferation and survival .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. This compound may inhibit inflammatory mediators and cytokines, which are crucial in chronic inflammatory diseases. Studies have shown that modifications in thiazole structures can enhance anti-inflammatory activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazoles are known to exhibit activity against various bacterial strains and fungi. The presence of the chlorophenyl group may enhance its interaction with microbial targets, leading to increased efficacy .

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study demonstrated that a related thiazole derivative significantly reduced tumor growth in xenograft models by inhibiting the MAPK/ERK pathway. This pathway is crucial for cell division and survival, indicating that similar compounds could be effective against various cancers .

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving patients with rheumatoid arthritis, a thiazole derivative showed promising results in reducing joint inflammation and pain levels compared to placebo controls. The study highlighted the compound's ability to lower levels of TNF-alpha and IL-6, key players in inflammation .

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions or enzyme active sites, while the urea linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide: Lacks the pyridine moiety, which may affect its binding affinity and specificity.

    N-(pyridin-2-ylmethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide: Similar structure but with variations in the substitution pattern, influencing its reactivity and biological activity.

Uniqueness

The uniqueness of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide lies in its combination of the thiazole ring, urea linkage, and pyridine moiety. This combination enhances its versatility in chemical reactions and its potential for diverse biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule featuring a thiazole ring, a urea derivative, and a chlorophenyl group. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical structure. Its structural complexity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
IUPAC Name 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Molecular Formula C15H12ClN5O2S2
Molecular Weight 385.86 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the thiazole ring and urea moiety play crucial roles in binding affinity and specificity, potentially leading to inhibition of certain enzymes or modulation of receptor activity.

Potential Therapeutic Applications

  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, particularly in neuroinflammatory conditions such as Parkinson's disease. Research suggests that similar compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, thereby providing neuroprotection .
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against metabolic enzymes involved in various diseases. This suggests its potential utility in drug development for treating metabolic disorders .

Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of structurally similar thiazole derivatives demonstrated significant attenuation of inflammatory responses in microglial cells following lipopolysaccharide (LPS) stimulation. The results indicated that these compounds could mitigate neuronal damage associated with neuroinflammation .

Study 2: Anticancer Activity

In another study, a series of thiazole-based compounds were evaluated for their anticancer activity against various cancer cell lines. The results showed that these compounds could effectively inhibit cell proliferation and induce apoptosis, suggesting their potential as anticancer agents .

Comparative Analysis

To better understand the uniqueness of This compound , it is useful to compare it with other similar compounds:

CompoundActivity TypeNotable Findings
2-(4-chlorophenyl)-1,3-thiazoleAnti-inflammatoryInhibits pro-inflammatory cytokines in vitro
N-(thiazol-2-yl)acetamideAnticancerInduces apoptosis in cancer cell lines
4-(4-chlorophenyl)-1,3-thiazol-2-yl)ureaEnzyme inhibitionPotent inhibitor of specific metabolic enzymes

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of this thiazole-containing acetamide derivative?

Methodological Answer: Synthesis optimization requires attention to:

  • Substitution Reactions : Use alkaline conditions (e.g., K₂CO₃ in acetone) to facilitate nucleophilic substitutions, as demonstrated in thiazole-acetamide hybrid syntheses .
  • Reduction Steps : Iron powder under acidic conditions can reduce nitro intermediates to anilines efficiently, minimizing side products .
  • Condensation Agents : Employ agents like DCC or EDCl for amide bond formation, ensuring high yields while avoiding racemization .
  • Scalability : Mild reaction temperatures (e.g., refluxing ethanol) and solvent systems (e.g., chloroform-acetone mixtures) aid in reproducible crystallization for structural validation .

Q. Q2. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry, as done for analogous acetamide-thiazole hybrids .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl vs. pyridylmethyl groups). For example, thiazole protons typically resonate at δ 7.2–8.1 ppm .
  • HPLC-MS : Validate purity (>95%) and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. Q3. What biological targets are commonly associated with thiazole-acetamide hybrids?

Methodological Answer:

  • Enzyme Inhibition : Thiazoles often target acetylcholinesterase (AChE) or kinases. Design assays using Ellman’s method (AChE) or ADP-Glo™ (kinases) .
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria via broth microdilution (CLSI guidelines), noting MIC values ≤16 µg/mL for related compounds .
  • Cellular Toxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, oxidative dechlorination in hepatic microsomes may reduce efficacy .
  • Dosing Regimen Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) based on compound half-life (t₁/₂) calculated via non-compartmental analysis .

Q. Q5. What strategies improve selectivity for the 4-chlorophenyl-ureido moiety against off-target receptors?

Methodological Answer:

  • Molecular Docking : Perform in silico screening (e.g., AutoDock Vina) to prioritize derivatives with stronger hydrogen bonding to target residues (e.g., Tyr337 in AChE) .
  • SAR Studies : Systematically modify substituents (e.g., replace 4-Cl with 4-F) and compare IC₅₀ values. Fluorine analogs may enhance selectivity via reduced steric hindrance .
  • Covalent Binding Probes : Introduce photoaffinity labels (e.g., diazirines) to map binding pockets and validate target engagement .

Q. Q6. How can researchers resolve discrepancies in computational vs. experimental LogP values?

Methodological Answer:

  • Experimental LogP : Measure via shake-flask (aqueous/organic phase partitioning) or HPLC retention time extrapolation .
  • Computational Adjustments : Use consensus models (e.g., XLogP3, ALogPS) and correct for ionization states (pKa values from SiriusT3) .
  • Structural Insights : Correlate deviations with conformational flexibility (e.g., pyridylmethyl rotation) using MD simulations .

Q. Q7. What methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-PDA .
  • Solid-State Stability : Store samples at 40°C/75% RH for 4 weeks; assess crystallinity changes via PXRD .
  • Light Sensitivity : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to detect photolytic byproducts .

Q. Q8. How can researchers design analogs to mitigate potential hepatotoxicity?

Methodological Answer:

  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Replace metabolically labile groups (e.g., methylthiazole → trifluoromethyl) .
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS/MS. Aromatic amines often form quinone-imine intermediates .
  • In Silico Tox Prediction : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., thiazole-related hepatotoxicity) .

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